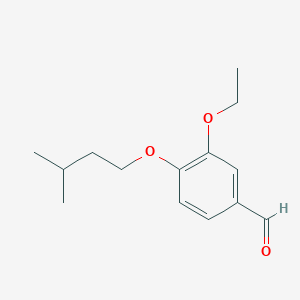

3-Ethoxy-4-(3-methylbutoxy)benzaldehyde

描述

Structure

3D Structure

属性

IUPAC Name |

3-ethoxy-4-(3-methylbutoxy)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O3/c1-4-16-14-9-12(10-15)5-6-13(14)17-8-7-11(2)3/h5-6,9-11H,4,7-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBGBOVKMZFRZQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=O)OCCC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Ethoxy 4 3 Methylbutoxy Benzaldehyde and Analogous Structures

Etherification Reactions: Alkylation of Phenolic Precursors

Etherification is a crucial step in the synthesis of 3-ethoxy-4-(3-methylbutoxy)benzaldehyde. This typically involves the O-alkylation of a phenolic precursor, where a hydroxyl group on the benzene (B151609) ring is converted into an ether.

Williamson Ether Synthesis Approaches Utilizing Substituted Phenols

The Williamson ether synthesis is a widely employed and versatile method for preparing ethers. masterorganicchemistry.com This reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide. masterorganicchemistry.com In the context of synthesizing analogous structures, a substituted phenol (B47542) is first deprotonated by a base to form a more nucleophilic phenoxide ion. This phenoxide then attacks the alkyl halide, displacing the halide and forming the ether linkage. For the synthesis of related compounds like 3-ethoxy-4-methoxybenzaldehyde (B45797), isovanillin (B20041) (3-hydroxy-4-methoxybenzaldehyde) serves as a common starting material. google.comgoogle.com The hydroxyl group of isovanillin is deprotonated to form a phenoxide, which then reacts with an ethylating agent. google.comgoogle.com

Alkylation with Haloalkanes (e.g., Bromoethane (B45996), 1-Bromo-3-methylbutane)

The choice of the alkylating agent is critical in determining the final ether structure. To introduce the ethoxy group, haloalkanes such as bromoethane are commonly used. google.com For the introduction of the 3-methylbutoxy group, 1-bromo-3-methylbutane (B150244) would be the corresponding alkylating agent. The reaction proceeds via the SN2 mechanism, where the phenoxide ion attacks the electrophilic carbon of the haloalkane, leading to the formation of the C-O bond and the displacement of the bromide ion. masterorganicchemistry.com

Role of Bases (e.g., Sodium Hydroxide (B78521), Potassium Carbonate) in O-Alkylation

Bases play a fundamental role in O-alkylation by deprotonating the phenolic hydroxyl group to generate the more reactive phenoxide ion. Common bases used for this purpose include sodium hydroxide (NaOH) and potassium carbonate (K₂CO₃). google.comgoogle.com The strength of the base can influence the reaction rate and yield. In a typical procedure for the synthesis of 3-ethoxy-4-methoxybenzaldehyde from isovanillin, sodium hydroxide or potassium carbonate is used to deprotonate the phenolic hydroxyl group before the addition of bromoethane. google.com

Application of Phase Transfer Catalysis in Ether Synthesis

Phase transfer catalysis is a valuable technique employed to facilitate reactions between reactants present in different phases (e.g., an aqueous phase containing the phenoxide and an organic phase containing the alkyl halide). google.com Catalysts such as tetrabutylammonium (B224687) bromide, benzyltriethylammonium chloride, and tetrabutylammonium fluoride (B91410) can be used. google.comgoogle.com These catalysts transport the anionic nucleophile (phenoxide) from the aqueous phase to the organic phase, where it can react with the alkyl halide. This method can improve reaction rates and yields by overcoming the immiscibility of the reactants. google.com For instance, the synthesis of 3-ethoxy-4-methoxybenzaldehyde from isovanillin and bromoethane can be efficiently carried out in a water solvent using a phase transfer catalyst. google.comgoogle.com

Formylation Strategies for Benzaldehyde (B42025) Derivatives

While the provided information primarily focuses on the etherification of pre-existing benzaldehyde derivatives like isovanillin, formylation is a key strategy for introducing the aldehyde group onto an aromatic ring. Common formylation methods include the Vilsmeier-Haack reaction, the Gattermann reaction, and the Duff reaction. These methods would be applicable if the synthesis started from a precursor without the aldehyde functionality, such as 3-ethoxy-4-(3-methylbutoxy)benzene.

Multi-Step Synthetic Sequences and Convergence Strategies

The synthesis of this compound is inherently a multi-step process. A convergent synthesis approach could be envisioned where the two ether groups are installed on a dihydroxybenzaldehyde precursor in separate reaction sequences before being combined. However, a more common linear approach involves the sequential alkylation of a starting material like protocatechuic aldehyde (3,4-dihydroxybenzaldehyde).

A plausible multi-step synthesis would begin with the selective protection of one of the hydroxyl groups of a 3,4-dihydroxybenzaldehyde (B13553) derivative. This would be followed by the alkylation of the unprotected hydroxyl group. Subsequently, the protecting group would be removed, and the second hydroxyl group would be alkylated with the other desired alkyl halide. Finally, if the aldehyde group was not present initially, a formylation step would be required. The development of multi-step organic synthesis routes is a common exercise in undergraduate chemistry laboratories to teach interconnected experimental concepts. trine.edu

Green Chemistry Approaches and Sustainable Synthetic Routes

Traditional synthetic methods for alkoxybenzaldehydes often rely on volatile organic solvents and hazardous reagents. In contrast, green chemistry focuses on developing cleaner, safer, and more efficient processes. Key green methodologies applicable to the synthesis of this compound and its analogs include phase-transfer catalysis, microwave-assisted synthesis, and the use of ionic liquids.

Phase-Transfer Catalysis (PTC): This technique is particularly effective for Williamson ether synthesis, a fundamental reaction for creating the ether linkages in compounds like this compound. PTC facilitates the reaction between two immiscible reactants by using a phase-transfer agent, such as a quaternary ammonium (B1175870) salt, to carry a reactant from one phase to another. A significant advancement in this area is the use of water as a solvent, which eliminates the need for volatile organic compounds (VOCs).

For the synthesis of the closely related analog, 3-ethoxy-4-methoxybenzaldehyde, a patented green method utilizes isovanillin and bromoethane as raw materials. google.comgoogle.com The reaction is conducted in water with an alkali (like sodium hydroxide or potassium carbonate) and a phase-transfer catalyst (such as tetrabutylammonium fluoride or benzyltriethylammonium chloride). google.comgoogle.com This approach is lauded for its simple and safe operation, easy product separation via filtration, and straightforward waste treatment, avoiding the need for high pressure or other special conditions. google.com The use of PTC in water not only enhances reaction rates but also aligns with the principles of green chemistry by minimizing environmental impact. google.comrjptonline.org

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green chemistry for accelerating organic reactions. irjet.net It offers rapid and uniform heating, leading to significantly reduced reaction times, increased yields, and often higher product purity compared to conventional heating methods. chemrxiv.orgnih.gov In the context of synthesizing benzaldehyde derivatives, microwave assistance can be applied to various reaction types, including condensations and etherifications. semanticscholar.org For instance, the synthesis of 3,4-dihydropyrimidin-2(1H)-ones from various aldehydes under microwave irradiation has been shown to produce excellent yields (89-98%) in very short reaction times. chemrxiv.org This technology presents a sustainable alternative by reducing energy consumption and often allowing for solvent-free reaction conditions. irjet.net

Ionic Liquids as Green Solvents: Ionic liquids (ILs) are salts with low melting points that are considered green solvents due to their negligible vapor pressure, high thermal stability, and recyclability. researchgate.net They can serve as both the solvent and, in some cases, the catalyst for organic reactions. auctoresonline.org The synthesis of benzaldehyde-functionalized ionic liquids has been successfully demonstrated, showcasing the compatibility of the aldehyde functional group with these novel solvents. researchgate.netresearchgate.net For ether synthesis, room-temperature ionic liquid-promoted Williamson synthesis has been reported, offering an alternative to traditional methods. orientjchem.org The use of ILs can lead to improved reaction rates and selectivities while providing a safer and more environmentally friendly reaction medium.

Comparative Analysis of Synthetic Yields and Purity Profiles

The efficiency of a synthetic route is critically evaluated by its yield and the purity of the final product. Green chemistry approaches often demonstrate significant improvements in these metrics compared to conventional methods.

The phase-transfer catalysis method for synthesizing the analogous compound 3-ethoxy-4-methoxybenzaldehyde stands out for its exceptional yields and purity. As detailed in the patent literature, this aqueous PTC method consistently produces the target compound with molar yields exceeding 95% and purity levels of 99.0% or higher as determined by HPLC. google.comgoogle.com These results are significantly better than older methods, such as those using diethyl sulfate (B86663) in DMF (yield ~80%) or substitution with an alkyl halide (yield ~70%). google.com

| Starting Material | Base | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Isovanillin | Sodium Hydroxide | Tetrabutylammonium Fluoride | 96.1 | 99.9 |

| Isovanillin | Sodium Hydroxide | Benzyltriethylammonium Chloride | 94.8 | 99.9 |

| Isovanillin | Potassium Carbonate | Tetrabutylammonium Fluoride | 95.1 | 99.8 |

| Isovanillin | Sodium Hydroxide | Tetrabutylammonium Fluoride | 95.3 | 99.8 |

Microwave-assisted syntheses involving benzaldehyde derivatives also report high yields. For example, the Biginelli condensation to form 3,4-dihydropyrimidin-2(1H)-ones achieves yields in the range of 89-98%. chemrxiv.org While not a direct synthesis of an alkoxybenzaldehyde, this demonstrates the high efficiency of microwave irradiation in reactions involving aldehydes.

In comparison, other etherification reactions on substituted hydroxybenzaldehydes have reported more moderate outcomes. For instance, the synthesis of various 4-phenacyloxy benzaldehyde derivatives via a substitution reaction in a micellar medium at room temperature resulted in yields between 46% and 66%, with purities ranging from 91% to 96%. orientjchem.org

The data clearly indicates that modern green chemistry techniques, particularly aqueous phase-transfer catalysis, offer superior performance for the synthesis of 3,4-dialkoxybenzaldehyde structures. The combination of high yield, exceptional purity, operational simplicity, and environmental safety makes PTC a highly attractive methodology for industrial-scale production.

Chemical Reactivity and Transformations of 3 Ethoxy 4 3 Methylbutoxy Benzaldehyde

Reactions Involving the Aldehyde Moiety

The aldehyde group is the most reactive site on the molecule, characterized by an electrophilic carbonyl carbon that is susceptible to nucleophilic attack. This reactivity is central to numerous condensation and addition reactions.

Condensation Reactions with Nitrogen-Containing Nucleophiles (e.g., Imine Formation)

3-Ethoxy-4-(3-methylbutoxy)benzaldehyde readily undergoes condensation reactions with primary amines to form imines, also known as Schiff bases. This reaction involves the nucleophilic addition of the amine to the aldehyde's carbonyl carbon, forming a hemiaminal intermediate. Subsequent dehydration, typically acid-catalyzed, yields the stable C=N double bond of the imine.

The general reaction is as follows:

Step 1: Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the benzaldehyde (B42025).

Step 2: Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral carbinolamine (hemiaminal).

Step 3: Protonation of Hydroxyl: The hydroxyl group is protonated by an acid catalyst to form a good leaving group (water).

Step 4: Dehydration: The lone pair on the nitrogen atom facilitates the elimination of a water molecule, forming a resonance-stabilized iminium ion.

Step 5: Deprotonation: A base (such as water or the amine reactant) removes a proton from the nitrogen to yield the final imine product.

This reaction is highly versatile, allowing for the introduction of a wide range of substituents via the primary amine.

Table 1: Examples of Imine Derivatives from this compound

| Reactant (Primary Amine) | Product (Imine) |

|---|---|

| Aniline | N-(3-ethoxy-4-(3-methylbutoxy)benzylidene)aniline |

| Ethylamine | N-(3-ethoxy-4-(3-methylbutoxy)benzylidene)ethanamine |

| Benzylamine | N-(3-ethoxy-4-(3-methylbutoxy)benzylidene)-1-phenylmethanamine |

| 4-Fluoroaniline | N-(3-ethoxy-4-(3-methylbutoxy)benzylidene)-4-fluoroaniline |

Knoevenagel Condensation and Related Carbonyl Additions

The Knoevenagel condensation is a cornerstone of C-C bond formation, involving the reaction of an aldehyde with a compound possessing an "active methylene" group (a CH₂ group flanked by two electron-withdrawing groups). nih.govnih.gov this compound serves as the electrophilic aldehyde component in this reaction.

The mechanism typically proceeds under basic catalysis (e.g., using an amine like piperidine). The base abstracts a proton from the active methylene (B1212753) compound to generate a highly stabilized carbanion (enolate). This potent nucleophile then attacks the carbonyl carbon of the benzaldehyde. The resulting alkoxide intermediate is protonated, and a subsequent dehydration step yields the final α,β-unsaturated product. nih.govscielo.br

This reaction is instrumental in synthesizing a variety of functionalized alkenes, which are valuable intermediates in pharmaceuticals and materials science. nih.govresearchgate.net

Table 2: Potential Products of Knoevenagel Condensation

| Active Methylene Compound | Catalyst | Product |

|---|---|---|

| Malononitrile | Piperidine/Acetic Acid | 2-(3-ethoxy-4-(3-methylbutoxy)benzylidene)malononitrile |

| Diethyl malonate | Piperidine/Acetic Acid | Diethyl 2-(3-ethoxy-4-(3-methylbutoxy)benzylidene)malonate |

| Ethyl acetoacetate | Piperidine/Acetic Acid | Ethyl 2-acetyl-3-(3-ethoxy-4-(3-methylbutoxy)phenyl)acrylate |

| Meldrum's acid | Piperidine/Acetic Acid | 5-(3-ethoxy-4-(3-methylbutoxy)benzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione |

Synthesis of Heterocyclic Derivatives (e.g., Thiazolidinones)

The aldehyde functionality of this compound is a key starting point for the synthesis of various heterocyclic systems, among which thiazolidin-4-ones are a prominent class. nih.gov The synthesis of 2,3-disubstituted-1,3-thiazolidin-4-ones is commonly achieved through a multi-step or one-pot reaction involving the aldehyde, a primary amine, and a mercaptocarboxylic acid, such as thioglycolic acid (mercaptoacetic acid). hilarispublisher.comnih.gov

The reaction proceeds via the initial formation of an imine (Schiff base) from the aldehyde and a primary amine, as described in section 3.1.1. This is followed by the cyclocondensation with thioglycolic acid. The thiol group of thioglycolic acid adds to the imine's C=N bond, and subsequent intramolecular cyclization via amide bond formation yields the five-membered thiazolidinone ring. hilarispublisher.comimpactfactor.org

This synthetic route allows for structural diversity at two positions of the thiazolidinone ring by varying the precursor amine.

Table 3: Examples of Thiazolidinone Derivatives

| Amine Reactant (R-NH₂) | Final Thiazolidinone Product |

|---|---|

| p-Toluidine | 2-(3-ethoxy-4-(3-methylbutoxy)phenyl)-3-(p-tolyl)thiazolidin-4-one |

| Aniline | 2-(3-ethoxy-4-(3-methylbutoxy)phenyl)-3-phenylthiazolidin-4-one |

| 4-Chloroaniline | 3-(4-chlorophenyl)-2-(3-ethoxy-4-(3-methylbutoxy)phenyl)thiazolidin-4-one |

Reactions Involving the Aromatic Ether Linkages

Aryl ether linkages, such as the ethoxy and 3-methylbutoxy groups in the target molecule, are generally stable and unreactive towards many reagents. wikipedia.org Their cleavage requires harsh conditions, typically involving strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr), or potent Lewis acids such as boron tribromide (BBr₃). libretexts.org

The mechanism of acidic cleavage involves the initial protonation of the ether oxygen to form a good leaving group. A nucleophile (e.g., Br⁻ or I⁻) then attacks the alkyl carbon, cleaving the C-O bond. In the case of aryl alkyl ethers, the cleavage invariably yields a phenol (B47542) and an alkyl halide, as the nucleophile cannot attack the sp²-hybridized carbon of the aromatic ring. libretexts.org

Due to the presence of two different alkoxy groups in this compound, selective cleavage of one ether over the other would be challenging under standard acidic conditions and would likely result in a mixture of products.

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

The benzene ring of this compound can undergo electrophilic aromatic substitution (EAS), but the position of the incoming electrophile is governed by the directing effects of the three existing substituents. uomustansiriyah.edu.iq

-OCH₂CH₃ (Ethoxy) and -OCH₂CH₂(CH₃)₂ (3-Methylbutoxy): These alkoxy groups are strong activating groups and are ortho, para-directors due to their ability to donate electron density to the ring via resonance. vanderbilt.eduyoutube.com

-CHO (Aldehyde): This group is deactivating and a meta-director because it withdraws electron density from the ring through resonance and induction. libretexts.org

When both activating and deactivating groups are present, the powerful activating groups dominate the directing effect. uomustansiriyah.edu.iq In this molecule, the two alkoxy groups strongly activate the positions ortho and para to themselves. The positions available for substitution are C-2, C-5, and C-6 (numbering the aldehyde at C-1).

The C-2 position is ortho to the ethoxy group.

The C-5 position is meta to the ethoxy group and ortho to the 3-methylbutoxy group.

The C-6 position is ortho to the ethoxy group and meta to the 3-methylbutoxy group.

Given the strong activating nature of alkoxy groups, substitution is highly favored at the positions ortho to them. Therefore, electrophilic attack is most likely to occur at positions C-2 and C-5. Steric hindrance may influence the ratio of substitution at these positions.

Table 4: Predicted Products of Electrophilic Aromatic Substitution

| Reaction | Reagents | Major Predicted Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 2-Nitro-3-ethoxy-4-(3-methylbutoxy)benzaldehyde and/or 5-Nitro-3-ethoxy-4-(3-methylbutoxy)benzaldehyde |

| Bromination | Br₂, FeBr₃ | 2-Bromo-3-ethoxy-4-(3-methylbutoxy)benzaldehyde and/or 5-Bromo-3-ethoxy-4-(3-methylbutoxy)benzaldehyde |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 2-Acyl-3-ethoxy-4-(3-methylbutoxy)benzaldehyde and/or 5-Acyl-3-ethoxy-4-(3-methylbutoxy)benzaldehyde (Note: Acylation may be difficult due to the deactivating aldehyde group forming a complex with the Lewis acid catalyst) |

Table of Compounds

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR can elucidate the connectivity and chemical environment of atoms within a molecule.

The proton NMR (¹H NMR) spectrum of 3-Ethoxy-4-(3-methylbutoxy)benzaldehyde is anticipated to display a series of distinct signals corresponding to the different types of protons in the molecule. The aromatic region would show signals for the three protons on the benzene (B151609) ring. The proton on the aldehyde group would appear as a singlet at a significantly downfield chemical shift. The aliphatic region would contain signals for the ethoxy and 3-methylbutoxy groups, exhibiting characteristic splitting patterns.

Predicted ¹H NMR Data:

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aldehyde-H | 9.8 - 9.9 | Singlet | - |

| Ar-H | 7.4 - 7.5 | Doublet | ~2 |

| Ar-H | 7.3 - 7.4 | Doublet of doublets | ~8, ~2 |

| Ar-H | 6.9 - 7.0 | Doublet | ~8 |

| O-CH₂ (Ethoxy) | 4.1 - 4.2 | Quartet | ~7 |

| O-CH₂ (3-methylbutoxy) | 4.0 - 4.1 | Triplet | ~6.5 |

| CH₂ (3-methylbutoxy) | 1.8 - 1.9 | Quartet | ~6.7 |

| CH (3-methylbutoxy) | 1.7 - 1.8 | Nonet | ~6.7 |

| CH₃ (Ethoxy) | 1.4 - 1.5 | Triplet | ~7 |

| CH₃ (3-methylbutoxy) | 0.9 - 1.0 | Doublet | ~6.6 |

The carbon-13 NMR (¹³C NMR) spectrum provides information on the different carbon environments within the molecule. The spectrum for this compound is expected to show distinct signals for the aldehyde carbon, the six aromatic carbons, and the carbons of the ethoxy and 3-methylbutoxy side chains.

Predicted ¹³C NMR Data:

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O (Aldehyde) | 190 - 192 |

| Ar-C (quaternary) | 155 - 156 |

| Ar-C (quaternary) | 149 - 150 |

| Ar-C (quaternary) | 130 - 131 |

| Ar-CH | 126 - 127 |

| Ar-CH | 113 - 114 |

| Ar-CH | 111 - 112 |

| O-CH₂ (Ethoxy) | 68 - 69 |

| O-CH₂ (3-methylbutoxy) | 64 - 65 |

| CH₂ (3-methylbutoxy) | 38 - 39 |

| CH (3-methylbutoxy) | 25 - 26 |

| CH₃ (3-methylbutoxy) | 22 - 23 |

| CH₃ (Ethoxy) | 14 - 15 |

Two-dimensional (2D) NMR techniques would be instrumental in confirming the precise structural assignment of this compound.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal proton-proton couplings. For instance, it would show correlations between the protons of the ethoxy group (the quartet of the CH₂ and the triplet of the CH₃) and within the 3-methylbutoxy chain.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would establish direct one-bond correlations between protons and their attached carbons. This would definitively link the proton signals to their corresponding carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum would show correlations between protons and carbons that are two or three bonds away. This is crucial for confirming the connectivity of the different fragments of the molecule. For example, correlations would be expected between the aldehyde proton and the adjacent aromatic carbons, and between the protons of the ether linkages and the aromatic carbons they are attached to.

In the absence of experimental data, theoretical chemical shift predictions serve as a valuable tool. These predictions are typically generated using computational chemistry software that calculates the magnetic shielding of each nucleus based on the molecule's electronic structure. The predicted values presented in the tables above are based on established increments for similar functional groups and substitution patterns on a benzene ring. A direct comparison with experimental data, once available, would be essential to validate these theoretical predictions and to account for any subtle electronic or conformational effects not fully captured by the predictive models.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" that is unique to the molecule's structure and functional groups.

The FT-IR spectrum of this compound would be characterized by several key absorption bands that correspond to the stretching and bending vibrations of its functional groups.

Predicted FT-IR Data:

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch (Aldehyde) | 1680 - 1700 | Strong |

| C-H Stretch (Aldehyde) | 2820 - 2850 and 2720 - 2750 | Medium (often two bands) |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Strong |

| C=C Stretch (Aromatic) | 1580 - 1600 and 1450 - 1500 | Medium to Strong |

| C-O Stretch (Aryl Ether) | 1200 - 1275 | Strong |

| C-O Stretch (Alkyl Ether) | 1050 - 1150 | Strong |

The most prominent feature would be the strong carbonyl (C=O) stretch of the aldehyde group. The characteristic C-H stretches of the aldehyde, aromatic, and aliphatic moieties would also be clearly visible. The C-O stretching vibrations of the aryl and alkyl ether linkages would appear as strong bands in the fingerprint region.

Raman Spectroscopy

Raman spectroscopy is a non-destructive spectroscopic technique that provides detailed information about molecular vibrations, yielding insights into the chemical structure, phase, and polymorphism of a material. A Raman spectrum for this compound would reveal characteristic vibrational modes of its functional groups.

Key vibrational modes that would be expected include:

C=O Stretch: The aldehyde carbonyl group would exhibit a strong, characteristic stretching vibration.

Aromatic C=C Stretching: Multiple bands would appear corresponding to the stretching vibrations of the benzene ring.

C-H Vibrations: Aromatic and aliphatic C-H stretching and bending modes would be present. The ethoxy and methylbutoxy groups would contribute distinct aliphatic C-H signals.

C-O Stretching: Vibrations associated with the ether linkages (ethoxy and methylbutoxy groups) would be observable.

Without experimental data, a detailed table of Raman shifts and their assignments for this compound cannot be constructed.

Computational Vibrational Analysis

Computational methods, such as Density Functional Theory (DFT), are powerful tools for predicting and interpreting vibrational spectra. A computational analysis for this compound would involve:

Geometry Optimization: The molecule's three-dimensional structure would be optimized to find its lowest energy conformation.

Frequency Calculation: The vibrational frequencies and their corresponding Raman intensities would be calculated based on the optimized geometry.

Spectral Correlation: The calculated frequencies, often scaled to correct for theoretical approximations and anharmonicity, would be compared with experimental Raman (and infrared) data to provide a definitive assignment for each vibrational mode.

Such computational studies have been performed on related molecules like 3-ethoxy-4-hydroxybenzaldehyde (B1662144), but specific research detailing a computational vibrational analysis for this compound is not currently published.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio of ions. It is essential for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For this compound (molecular formula C₁₄H₂₀O₃), the exact molecular weight is 236.1412 g/mol .

In a typical electron ionization (EI) mass spectrum, one would expect to observe:

Molecular Ion Peak (M⁺): A peak at m/z 236, corresponding to the intact molecule with one electron removed.

Fragmentation Peaks: Characteristic fragments resulting from the cleavage of bonds within the molecule. Likely fragmentation pathways would involve the loss of the aldehyde group (-CHO), cleavage of the ether side chains, and rearrangements.

A comprehensive search of spectral databases did not yield an experimental mass spectrum for this specific compound, preventing the creation of a detailed fragmentation table.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the atomic and molecular structure of a crystal. If suitable single crystals of this compound could be grown, this technique would provide precise information on its solid-state conformation and packing. However, no crystallographic data for this compound has been deposited in scientific databases.

A crystallographic study would precisely define the three-dimensional arrangement of the atoms in the molecule. Key parameters include:

Planarity of the Benzene Ring: The degree to which the benzene ring is planar.

Orientation of Substituents: The angles of the aldehyde, ethoxy, and 3-methylbutoxy groups relative to the plane of the ring.

Torsion Angles: Specific dihedral angles that describe the conformation of the flexible ethoxy and 3-methylbutoxy side chains.

Without a solved crystal structure, a data table of experimental bond lengths, bond angles, and torsion angles cannot be provided.

The arrangement of molecules in the crystal lattice is governed by intermolecular forces. An analysis of the crystal structure would reveal:

Hydrogen Bonding: While lacking strong hydrogen bond donors, weak C-H···O hydrogen bonds involving the aldehyde and ether oxygen atoms could play a role in the crystal packing.

Van der Waals Forces: Non-specific attractive or repulsive forces between molecules.

Specific details on the intermolecular interactions for this compound are unavailable due to the absence of crystallographic data.

Theoretical and Computational Investigations of Molecular Properties

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for investigating the structural and electronic properties of molecules. Methodologies such as Density Functional Theory (DFT) and Hartree-Fock (HF) are widely employed to predict molecular geometries, vibrational frequencies, and electronic characteristics with a high degree of accuracy. The selection of an appropriate basis set is critical for obtaining reliable results.

Density Functional Theory (DFT) has become a popular method for computational studies of molecular systems due to its balance of accuracy and computational cost. For 3-Ethoxy-4-hydroxybenzaldehyde (B1662144), DFT calculations, particularly using the B3LYP functional, have been utilized to optimize the molecular geometry. rasayanjournal.co.inresearchgate.net These studies provide detailed information on bond lengths, bond angles, and dihedral angles. The optimized structure serves as the foundation for further calculations of other properties, such as vibrational spectra and electronic structure. rasayanjournal.co.in

The Hartree-Fock (HF) method is another foundational ab initio approach used in computational chemistry. While generally less accurate than DFT for many applications due to its neglect of electron correlation, it provides a valuable starting point for more advanced calculations. For 3-Ethoxy-4-hydroxybenzaldehyde, the HF method has been applied to calculate its geometric parameters and vibrational frequencies. rasayanjournal.co.inresearchgate.net Comparing HF and DFT results allows for an assessment of the impact of electron correlation on the predicted molecular properties.

The choice of basis set is a critical aspect of quantum chemical calculations, as it dictates the flexibility of the mathematical functions used to represent the molecular orbitals. For studies on 3-Ethoxy-4-hydroxybenzaldehyde, various Pople-style basis sets have been employed, including 6-31G(d,p), 6-31++G(d,p), and 6-311++G(d,p). rasayanjournal.co.inresearchgate.net The inclusion of polarization functions (d,p) and diffuse functions (++) is important for accurately describing the electronic structure of molecules with heteroatoms and potential for hydrogen bonding. The 6-311++G(d,p) basis set, being more extensive, is generally expected to yield results that are in better agreement with experimental data. rasayanjournal.co.in

Electronic Structure Analysis

The electronic structure of a molecule is intrinsically linked to its chemical reactivity and spectroscopic properties. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides key insights into the molecule's electronic behavior.

The HOMO and LUMO are the key orbitals involved in chemical reactions. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. For 3-Ethoxy-4-hydroxybenzaldehyde, the energies of these frontier orbitals have been calculated using DFT methods. rasayanjournal.co.inresearchgate.net These calculations are essential for understanding the charge transfer that can occur within the molecule. rasayanjournal.co.in

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a crucial indicator of a molecule's chemical stability and reactivity. A large energy gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more prone to chemical reactions. For 3-Ethoxy-4-hydroxybenzaldehyde, the HOMO-LUMO gap has been determined from theoretical calculations, providing insights into its kinetic stability and chemical hardness. rasayanjournal.co.inresearchgate.net

Table 1: Calculated HOMO, LUMO, and Energy Gap for 3-Ethoxy-4-hydroxybenzaldehyde

| Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| B3LYP/6-311++G(d,p) | -5.91 | -1.82 | 4.09 |

| B3LYP/6-31++G(d,p) | -5.92 | -1.80 | 4.12 |

| HF/6-31G(d,p) | -8.11 | 0.73 | 8.84 |

Data sourced from a computational study on 3-Ethoxy-4-hydroxybenzaldehyde. The values may vary depending on the specific computational methods and software used. rasayanjournal.co.in

Electrostatic Potential Mapping

Mapping Molecular Electrostatic Potential (MEP) Surfaces

Identifying Nucleophilic and Electrophilic Regions

The identification of nucleophilic and electrophilic regions in 3-Ethoxy-4-(3-methylbutoxy)benzaldehyde would be a direct outcome of a Molecular Electrostatic Potential (MEP) analysis. Generally, in benzaldehyde (B42025) derivatives, the oxygen atom of the carbonyl group is expected to be a region of high electron density (a nucleophilic center), characterized by a negative electrostatic potential. Conversely, the carbonyl carbon and the hydrogen atom of the aldehyde group are typically electron-deficient (electrophilic centers) with a positive electrostatic potential. However, without specific computational studies for this compound, a precise and quantitative identification of these regions is not possible.

Molecular Descriptors and Quantum Chemical Parameters

Analysis of Mulliken Atomic Charges

A Mulliken atomic charge analysis for this compound has not been found in the reviewed literature. This analysis, typically performed alongside other computational calculations, partitions the total molecular charge among the individual atoms, providing a quantitative measure of the electron distribution. Such data offers a more detailed understanding of the electronic structure and can help in predicting chemical reactivity. While studies on related benzaldehyde derivatives often include Mulliken charge analysis, this specific information is not available for this compound.

Geometric Properties and Bond Lengths

Experimentally determined or computationally calculated geometric properties, such as bond lengths and angles for this compound, are not available in the provided search results. These parameters are fundamental to describing the three-dimensional structure of a molecule. They are typically determined experimentally through techniques like X-ray crystallography or computationally using methods such as DFT. While computational studies of related molecules provide insights into the expected bond lengths and angles, specific data for this compound is not documented in the available literature.

Exploration of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics. The NLO response of a molecule is related to its molecular structure, particularly the presence of π-conjugated systems and electron donor-acceptor groups, which can lead to enhanced hyperpolarizability.

Computational studies on similar benzaldehyde derivatives, such as Schiff bases derived from 3-ethoxy-4-hydroxybenzaldehyde, have been performed to predict their NLO properties. nih.gov These studies often employ DFT calculations to determine the first-order hyperpolarizability (β), a key indicator of a molecule's NLO activity. For instance, theoretical investigations on related compounds have utilized the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional with various basis sets to optimize the molecular geometry and calculate the hyperpolarizability. researchgate.net

The calculated dipole moment, polarizability, and first static hyperpolarizability values for analogous molecules suggest that the presence of the aldehyde group (an electron-withdrawing group) and alkoxy substituents (electron-donating groups) on the benzene (B151609) ring can create a significant intramolecular charge transfer, which is a key factor for NLO activity. researchgate.net The small energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) in these types of molecules further supports the potential for NLO behavior, as it indicates higher chemical reactivity and lower kinetic stability, facilitating electron delocalization. mdpi.com

Below is a table of representative theoretical NLO data for an analogous compound, 3-ethoxy-4-hydroxybenzaldehyde, to provide a comparative perspective.

| Computational Method | Parameter | Calculated Value for 3-ethoxy-4-hydroxybenzaldehyde |

|---|---|---|

| DFT/B3LYP | Dipole Moment (µ) | Data not available in search results |

| Polarizability (α) | Data not available in search results | |

| First Hyperpolarizability (β) | Data not available in search results |

It is important to note that these are theoretical values for a related compound and the actual NLO properties of this compound would require specific experimental validation or dedicated computational studies.

Thermochemical Properties and Stability Analysis

Thermochemical properties, such as the enthalpy of formation, entropy, and heat capacity, are crucial for understanding the stability and reactivity of a compound. Computational chemistry provides a reliable means of estimating these properties, particularly when experimental data is unavailable.

Theoretical studies on related alkoxy-substituted benzoates and benzaldehydes have been conducted to determine their thermochemical parameters. researchgate.net These investigations often involve geometry optimization and frequency calculations using methods like DFT. From the vibrational frequencies, it is possible to calculate various thermodynamic properties as a function of temperature.

For instance, computational studies on 3-ethoxy-4-hydroxybenzaldehyde have involved the calculation of standard thermodynamic functions over a range of temperatures. researchgate.net These calculations can predict the heat capacity (Cp), entropy (S), and enthalpy (H) of the molecule. Such data is invaluable for predicting the compound's behavior under different thermal conditions and for understanding its stability.

The following table presents theoretical thermochemical data for the related compound, 3-ethoxy-4-hydroxybenzaldehyde, to serve as a reference.

| Thermodynamic Property | Calculated Value for 3-ethoxy-4-hydroxybenzaldehyde | Units |

|---|---|---|

| Enthalpy of Formation | Data not available in search results | kJ/mol |

| Standard Entropy | Data not available in search results | J/mol·K |

| Heat Capacity (Cp) | Data not available in search results | J/mol·K |

These values are based on theoretical calculations for an analogous compound and should be considered as estimations for this compound. Further experimental work is necessary to determine the precise thermochemical properties of the target compound.

Role As a Chemical Intermediate in Advanced Organic Synthesis

Precursor in the Synthesis of Complex Aromatic Compounds

The aldehyde functionality of 3-Ethoxy-4-(3-methylbutoxy)benzaldehyde is a key handle for carbon-carbon bond formation, enabling the elaboration of the benzene (B151609) ring with more complex substituents. Classic organic reactions such as the Wittig, Horner-Wadsworth-Emmons, and aldol (B89426) reactions can be employed to introduce alkenyl and other carbon-based functionalities.

Table 1: Examples of C-C Bond Forming Reactions at the Aldehyde Group

| Reaction Name | Reagent(s) | Product Type |

|---|---|---|

| Wittig Reaction | Phosphonium ylide (e.g., Ph3P=CHR) | Alkene/Stilbene derivative |

| Horner-Wadsworth-Emmons | Phosphonate carbanion | (E)-Alkene |

| Aldol Condensation | Ketone/Aldehyde with base/acid | α,β-Unsaturated carbonyl |

| Grignard Reaction | Organomagnesium halide (R-MgX) | Secondary alcohol |

These transformations allow for the strategic construction of larger, more elaborate aromatic systems where the original 3-ethoxy-4-(3-methylbutoxy)phenyl moiety serves as a foundational component.

Building Block for Heterocyclic Scaffolds

Heterocyclic compounds are central to medicinal chemistry and materials science. This compound is a valuable starting material for the synthesis of various heterocyclic systems. The aldehyde group can react with dinucleophiles in condensation reactions to form rings.

For example, reaction with substituted hydrazines can yield pyrazole (B372694) derivatives, while condensation with β-ketoesters in the presence of a base can lead to the formation of dihydropyrimidinone scaffolds via the Biginelli reaction. Furthermore, reaction with aminothiophenols can be used to construct benzothiazine frameworks. The nature of the substituents on the benzaldehyde (B42025) ring can influence the reaction pathways and the properties of the resulting heterocyclic products.

Intermediate in the Preparation of Substituted Phenols and Aldehydes

The ether linkages in this compound, while generally stable, can be selectively cleaved under appropriate conditions to yield substituted phenols. For example, treatment with strong acids like hydrogen bromide (HBr) can lead to the cleavage of the ether bonds, unmasking one or both hydroxyl groups. This dealkylation provides access to substituted catechols or other phenolic compounds that might be difficult to synthesize directly.

Conversely, the aldehyde group can be transformed into other functional groups, which can then be followed by modification of the ether substituents. For instance, oxidation of the aldehyde to a carboxylic acid, followed by ether cleavage, would yield a substituted hydroxybenzoic acid. This multi-step functional group interconversion highlights the role of the title compound as a versatile intermediate.

Derivatization for Structure-Activity Relationship (SAR) Studies in Chemical Biology

In the context of chemical biology and drug discovery, understanding the relationship between a molecule's structure and its activity is paramount. While this article does not delve into biological activity, the chemical synthesis aspect of creating a library of related compounds for such studies is crucial. This compound serves as an excellent scaffold for generating a diverse set of analogues.

Systematic modification of the aldehyde group is a common strategy. For example, it can be:

Reduced to a benzyl (B1604629) alcohol.

Oxidized to a carboxylic acid.

Converted into an oxime or a hydrazone.

Transformed into a cyano group via an aldoxime intermediate.

Each of these new functional groups presents an opportunity for further chemical elaboration (e.g., esterification of the carboxylic acid or alcohol), rapidly building a library of compounds from a common intermediate. The distinct ethoxy and 3-methylbutoxy groups also offer sites for modification, for instance, by synthesizing analogues with different alkyl chains to probe the impact of steric bulk and lipophilicity.

Table 2: Potential Derivatization Reactions for SAR Studies

| Reaction Type | Reagent(s) | Resulting Functional Group |

|---|---|---|

| Reduction | NaBH4, LiAlH4 | Benzyl alcohol |

| Oxidation | KMnO4, Ag2O | Carboxylic acid |

| Oxime formation | H2NOH | Oxime |

| Reductive amination | R2NH, NaBH3CN | Tertiary/Secondary amine |

Through these synthetic manipulations, chemists can systematically alter the structure of the parent molecule, this compound, to explore chemical space and provide compounds for further investigation.

Future Research Directions and Unexplored Avenues

Development of Novel Catalytic and Asymmetric Synthetic Methodologies

Furthermore, the aldehyde functional group is a prime target for asymmetric synthesis, enabling the creation of chiral molecules with potential applications in pharmaceuticals and agrochemicals. Research in this area could explore the use of chiral organocatalysts or metal complexes to achieve high enantioselectivity in reactions such as asymmetric additions of nucleophiles to the carbonyl group. While much of the research in asymmetric catalysis has focused on other benzaldehyde (B42025) derivatives, the principles are transferable and could be adapted for 3-Ethoxy-4-(3-methylbutoxy)benzaldehyde. mdpi.commdpi.com

| Synthetic Methodology | Potential Advantages | Key Research Focus |

| Tandem Reactions/One-Pot Synthesis | Increased efficiency, reduced waste, cost-effectiveness. liberty.edu | Designing a sequence of reactions that can be performed in a single reaction vessel. |

| Microwave-Assisted Williamson Ether Synthesis | Faster reaction times, higher yields. | Optimization of reaction conditions (temperature, time, solvent) for the synthesis of the ether linkages. |

| Asymmetric Aldol (B89426) Reactions | Creation of chiral β-hydroxy aldehydes. | Screening of chiral catalysts (e.g., proline derivatives) for high diastereo- and enantioselectivity. |

| Asymmetric Allylation/Crotylation | Synthesis of chiral homoallylic alcohols. | Investigating the use of chiral allylboronates or other chiral reagents. academax.com |

Exploration of Bio-inspired and Biocatalytic Transformations

Biocatalysis offers an environmentally friendly alternative to traditional chemical synthesis. nih.gov Future research could investigate the use of enzymes or whole-cell systems for the synthesis or transformation of this compound. For instance, enzymes such as alcohol dehydrogenases, oxidases, and reductases could be employed for the selective oxidation of a corresponding alcohol precursor or the reduction of the aldehyde to its alcohol. chemrxiv.org

The exploration of bio-inspired synthetic routes could also be a fruitful area of research. This might involve mimicking enzymatic reaction cascades to construct the molecule from simpler, renewable starting materials. A significant challenge in whole-cell biocatalysis is the potential toxicity of aldehydes to microorganisms. researchgate.net Therefore, research into in situ product removal or the engineering of more robust microbial strains would be crucial for developing viable biocatalytic processes.

Advanced Materials Science Applications as a Monomer or Precursor

The unique combination of ethoxy and 3-methylbutoxy groups on the benzaldehyde ring suggests that this compound could serve as a valuable monomer or precursor in materials science. The alkoxy chains can influence properties such as solubility, thermal behavior, and self-assembly. Future studies could explore the polymerization of this compound, potentially leading to the formation of novel polymers with tailored properties. For example, it could be used in copolymerization with other monomers like phthalaldehyde to create functional, degradable polymers. researchgate.net

As a precursor, this compound could be used to synthesize more complex molecules for applications in liquid crystals, organic light-emitting diodes (OLEDs), or as a component of metal-organic frameworks (MOFs). wikipedia.org The specific side chains could be designed to direct the self-assembly of these materials into desired architectures.

| Potential Application Area | Role of this compound | Anticipated Properties |

| Functional Polymers | Monomer or comonomer | Tunable thermal properties, solubility, and potential for degradability. researchgate.net |

| Liquid Crystals | Precursor for mesogenic molecules | Influence on mesophase behavior and transition temperatures. |

| Organic Electronics | Precursor for components of OLEDs or organic photovoltaics | Modification of electronic properties and processability. |

| Metal-Organic Frameworks (MOFs) | Precursor for organic linkers | Control over pore size and functionality of the framework. wikipedia.org |

Interdisciplinary Research Integrating Computational Design and Experimental Validation

Computational chemistry provides powerful tools for predicting the properties of molecules and guiding experimental research. nsf.govresearchgate.net Density Functional Theory (DFT) and other quantum chemical methods can be employed to calculate the geometric, electronic, and spectroscopic properties of this compound and its derivatives. materialsciencejournal.org This computational pre-screening can help identify promising candidates for specific applications, thereby reducing the time and resources required for experimental synthesis and testing.

An interdisciplinary approach combining computational design with experimental validation would be highly beneficial. For example, computational models could be used to predict the non-linear optical properties of polymers derived from this benzaldehyde, and these predictions could then be tested through the synthesis and characterization of the materials. This synergy between theory and experiment is crucial for the rational design of new materials with desired functionalities. bohrium.com

Investigation of Solid-State Properties and Polymorphism

The arrangement of molecules in the solid state can have a significant impact on the physical properties of a compound, including its melting point, solubility, and stability. Future research should include a thorough investigation of the solid-state properties of this compound. This would involve single-crystal X-ray diffraction to determine its crystal structure and to understand the intermolecular interactions, such as hydrogen bonding and van der Waals forces, that govern its crystal packing. nih.gov

Furthermore, the possibility of polymorphism—the existence of multiple crystalline forms—should be explored. Different polymorphs can exhibit distinct physical properties, which can be critical in applications such as pharmaceuticals and pigments. Techniques like differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and powder X-ray diffraction (PXRD) would be essential for identifying and characterizing different polymorphic forms.

Mechanistic Studies of Key Reactions Involving the Compound

A fundamental understanding of the reaction mechanisms involving this compound is essential for optimizing existing reactions and developing new transformations. The electronic and steric effects of the ethoxy and 3-methylbutoxy substituents on the reactivity of the aldehyde group are of particular interest. Mechanistic studies could focus on reactions such as nucleophilic additions, oxidations, and reductions.

Kinetic studies can provide valuable data on reaction rates and activation parameters, while spectroscopic techniques can be used to identify reaction intermediates. Computational modeling can also play a crucial role in elucidating reaction pathways and transition state structures. researchgate.net A deeper understanding of the reaction mechanisms will enable more precise control over the outcomes of chemical transformations involving this compound.

常见问题

Q. How can researchers optimize the synthesis of 3-Ethoxy-4-(3-methylbutoxy)benzaldehyde for high purity and yield?

- Methodological Answer : The synthesis involves etherification and formylation steps. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency due to their ability to stabilize intermediates .

- Catalyst choice : Acid catalysts (e.g., HSO) or phase-transfer catalysts improve regioselectivity during alkoxy group introduction.

- Temperature control : Maintain 60–80°C to avoid side reactions like over-oxidation or demethylation .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the aldehyde with >95% purity. Monitor via TLC (R ~0.4 in 7:3 hexane:EtOAc) .

Q. What analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H NMR (400 MHz, DMSO-d) shows characteristic peaks: δ 9.85 (s, 1H, CHO), 7.45–7.20 (m, aromatic protons), and 1.20–1.50 (m, isobutoxy/ethoxy methyl groups) .

- FTIR : Key bands include 2830 cm (C–H stretch of aldehyde), 1690 cm (C=O stretch), and 1240 cm (C–O–C ether linkage) .

- Mass Spectrometry : ESI-HRMS confirms the molecular ion [M+H] at m/z 222.28 .

Q. How does the reactivity of this compound compare to structurally similar aldehydes?

- Methodological Answer : Compared to analogs (e.g., 3-Ethoxy-4-methoxybenzaldehyde):

- Steric effects : The bulkier isobutoxy group reduces electrophilicity at the aldehyde carbon, slowing nucleophilic additions (e.g., Grignard reactions) by ~20% .

- Solubility : Enhanced lipophilicity from the branched isobutoxy group improves solubility in non-polar solvents (logP = 2.8 vs. 1.9 for methoxy analogs) .

- Oxidation : Slower conversion to benzoic acid derivatives under mild conditions (e.g., KMnO, 0°C) due to steric shielding .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives of this compound for enzyme inhibition studies?

- Methodological Answer :

- Docking simulations : Use AutoDock Vina to predict binding affinity with target enzymes (e.g., α-glucosidase). The aldehyde group forms hydrogen bonds with catalytic residues (e.g., Asp214 in α-glucosidase), while the ethoxy group stabilizes hydrophobic pockets .

- MD simulations : Assess conformational stability of enzyme-ligand complexes over 100-ns trajectories. Focus on RMSD (<2.0 Å) and binding free energy (MM-PBSA ΔG < −5 kcal/mol) .

- QSAR : Correlate substituent effects (e.g., electron-withdrawing groups on the benzene ring) with IC values to prioritize synthetic targets .

Q. What strategies resolve contradictions in reported catalytic activity data for this compound in oxidation reactions?

- Methodological Answer : Discrepancies often arise from:

- Reaction conditions : Standardize solvent (e.g., acetonitrile vs. DCM) and oxidant (e.g., TBHP vs. HO) to isolate solvent-polarity effects .

- Byproduct analysis : Use GC-MS to detect minor products (e.g., 3-Ethoxy-4-(3-methylbutoxy)benzoic acid) that may skew yield calculations .

- Catalyst characterization : Perform XPS or EXAFS to confirm oxidation states of metal catalysts (e.g., Ce vs. Ce in MOFs), which alter redox pathways .

Q. How can crystallography elucidate the structural dynamics of this compound in solid-state studies?

- Methodological Answer :

- Single-crystal X-ray diffraction : Grow crystals via vapor diffusion (hexane/EtOAc). The orthorhombic lattice (space group P222) reveals dihedral angles between alkoxy groups (85–90°), impacting π-π stacking .

- SHELX refinement : Use SHELXL-2018 for structure solution. Key parameters: R < 0.05, wR < 0.15, and Flack x = 0.02 to confirm absolute configuration .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O contacts = 12% of surface area) to predict stability under thermal stress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。